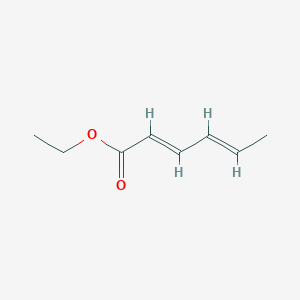
Methyl arachidonate
Descripción general
Descripción
Es un ácido graso poliinsaturado omega-6 con la fórmula química C21H34O2 y un peso molecular de 318.49 g/mol . Este compuesto es significativo en varios procesos biológicos y es un precursor de varios mediadores lipídicos bioactivos.
Mecanismo De Acción
El araquidonato de metilo ejerce sus efectos principalmente a través de su conversión a ácido araquidónico y su posterior metabolismo por las enzimas ciclooxigenasas, lipooxigenasas y citocromo P450 . Estas enzimas convierten el ácido araquidónico en varias eicosanoides, incluyendo prostaglandinas, tromboxanos y leucotrienos, que desempeñan papeles cruciales en la inflamación, las respuestas inmunitarias y otros procesos fisiológicos .
Compuestos similares:
Linoleato de metilo: Otro éster metílico de ácido graso derivado del ácido linoleico.
Oleato de metilo: Derivado del ácido oleico, es un éster metílico de ácido graso monoinsaturado con diferentes propiedades físicas y químicas.
Palmitato de metilo: Un éster metílico de ácido graso saturado derivado del ácido palmítico, utilizado en diferentes aplicaciones industriales.
Unicidad: El araquidonato de metilo es único debido a su alto grado de insaturación y su papel como precursor de mediadores lipídicos bioactivos. Su capacidad para activar la proteína quinasa C y su participación en la síntesis de eicosanoides lo distinguen de otros ésteres metílicos de ácidos grasos .
Análisis Bioquímico
Biochemical Properties
Methyl arachidonate interacts with several enzymes, proteins, and biomolecules. It is metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . These interactions lead to the production of various bioactive mediators, including prostanoids, leukotrienes, and epoxyeicosatrienoic acids .
Cellular Effects
This compound influences various cellular processes. It is a potent activator of protein kinase C . It also affects cell signaling pathways, gene expression, and cellular metabolism . The effects of this compound on cells are concentration-dependent .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It activates protein kinase C, and its effects are mediated by cyclooxygenase and lipoxygenase products .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Threshold effects have been observed, and high doses may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound is localized in the cytoplasm of cells . Its activity or function can be affected by its subcellular localization . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El araquidonato de metilo se puede sintetizar mediante la esterificación del ácido araquidónico con metanol. Esta reacción típicamente involucra el uso de un catalizador ácido como ácido sulfúrico o ácido clorhídrico para facilitar el proceso de esterificación . La reacción se lleva a cabo en condiciones de reflujo para garantizar la conversión completa del ácido a su éster metílico.
Métodos de producción industrial: La producción industrial de araquidonato de metilo a menudo involucra la extracción de ácido araquidónico de fuentes naturales como el hígado de cerdo o la fermentación microbiana. Por ejemplo, el hongo Mortierella alpina se puede cultivar para producir ácido araquidónico, que luego se esterifica para formar araquidonato de metilo . El proceso implica la extracción de lípidos, la saponificación y la metilación de los ácidos grasos.
Análisis De Reacciones Químicas
Tipos de reacciones: El araquidonato de metilo experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: El araquidonato de metilo se puede oxidar utilizando reactivos como permanganato de potasio u ozono.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen epóxidos, hidroperóxidos y ésteres metílicos de ácidos grasos halogenados .
Aplicaciones Científicas De Investigación
El araquidonato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Methyl linoleate: Another fatty acid methyl ester derived from linoleic acid.
Methyl oleate: Derived from oleic acid, it is a monounsaturated fatty acid methyl ester with different physical and chemical properties.
Methyl palmitate: A saturated fatty acid methyl ester derived from palmitic acid, used in different industrial applications.
Uniqueness: Methyl arachidonate is unique due to its high degree of unsaturation and its role as a precursor to bioactive lipid mediators. Its ability to activate protein kinase C and its involvement in the synthesis of eicosanoids distinguish it from other fatty acid methyl esters .
Propiedades
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015890 | |
| Record name | Methyl arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-89-4 | |
| Record name | Methyl arachidonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl arachidonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl arachidonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ARACHIDONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22AF6IJ1IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


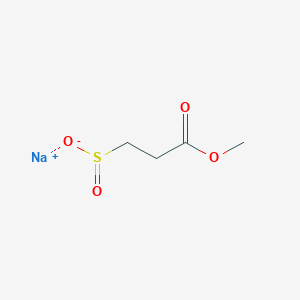


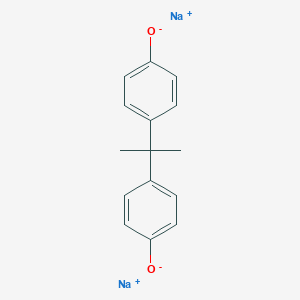
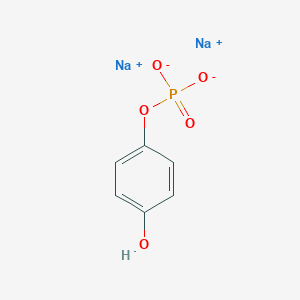

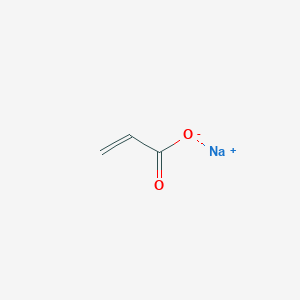
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

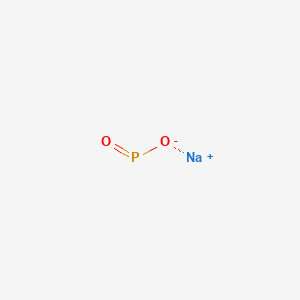
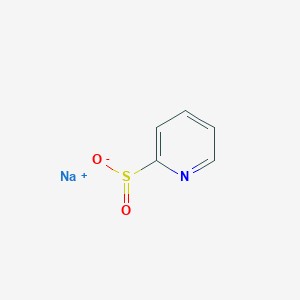
![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)
![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)
